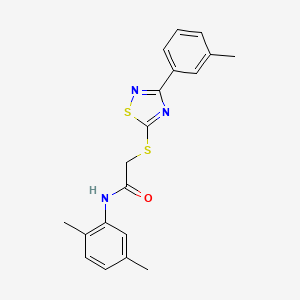

N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-5-4-6-15(9-12)18-21-19(25-22-18)24-11-17(23)20-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDDQJCDBRBAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate acetamides. The structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular integrity and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Fungal Pathogens : It also displayed efficacy against drug-resistant strains of Candida, indicating its potential as a broad-spectrum antifungal agent .

The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole moiety can enhance antimicrobial efficacy. For example, compounds with specific substituents on the thiadiazole ring exhibited increased potency against various bacterial strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines:

- Cell Lines Tested : The compound was tested against human cancer cell lines such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer).

- Mechanism of Action : It was found to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. Additionally, it inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), a critical pathway in tumor angiogenesis .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated significant cytotoxicity against A431 cells with an IC50 value indicating effective inhibition at low concentrations .

- Comparative Analysis : In comparative studies with other known antimicrobial agents, derivatives containing thiadiazole rings exhibited superior activity against resistant strains of bacteria and fungi .

Data Summary

| Biological Activity | Target Organisms | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | MRSA | Not specified | Disruption of bacterial cell wall synthesis |

| Candida spp. | Not specified | Inhibition of ergosterol biosynthesis | |

| Anticancer | A431 | 12 µM | Induction of apoptosis via Bax/Bcl-2 modulation |

| HT-29 | 15 µM | VEGFR-2 inhibition |

Scientific Research Applications

Chemical and Biological Research

1.1 Synthesis and Characterization

The synthesis of N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2,5-dimethylaniline with 2-chloroacetyl chloride to form an intermediate. This intermediate is subsequently reacted with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions. The reaction conditions often include solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydroxide.

1.2 Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that this compound can inhibit the growth of various pathogens by targeting specific molecular pathways within microbial cells.

Case Study: Anticancer Activity

A series of related compounds were evaluated for their anticancer activity against various cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). While this compound was not the primary focus of these studies, similar derivatives demonstrated promising results in inhibiting cell proliferation .

Pharmaceutical Applications

2.1 Anti-inflammatory Potential

this compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | |

| Anticancer | Evaluated against multiple cancer cell lines | |

| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase |

Material Science Applications

The unique molecular structure of this compound allows it to be utilized in the development of advanced materials with specific electronic or optical properties. Its chemical reactivity makes it a valuable building block in synthesizing more complex molecules used in various industrial applications .

Future Directions in Research

Ongoing research is focused on optimizing the synthesis methods to enhance yield and purity while exploring the full spectrum of biological activities associated with this compound. Future studies may include:

- In vivo studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic studies to elucidate the specific pathways through which this compound exerts its biological effects.

- Development of derivatives to improve potency and selectivity against targeted diseases.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects, inhibitory activity (IC₅₀), and molecular interactions.

Structural and Functional Analogues

Table 1: Key Attributes of Comparable Acetamide Derivatives

Key Comparative Insights

Core Structure and Target Specificity :

- The target compound’s 1,2,4-thiadiazole core distinguishes it from quinazoline-based inhibitors (e.g., compounds 4, 8b, 9). While quinazolines are well-established in EGFR inhibition, thiadiazoles may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

- The m-tolyl substituent (3-methylphenyl) is shared with compound 8b, suggesting a role in hydrophobic interactions with EGFR’s Leu788 and Met790 residues. This contrasts with compound 4’s 4-methoxyphenyl group, which may enhance solubility but reduce binding affinity .

This contrasts with compound 8b’s fluoro substituent, which enhances electronic interactions but may limit bioavailability. Thioether linkage in the target compound vs. urea (compound 8b) or acrylamide (compound 9) groups: Thioethers provide flexibility and sulfur-mediated van der Waals interactions, whereas ureas/acrylamides enable covalent or strong hydrogen bonding .

Methodological Context :

- The microculture tetrazolium assay () is a foundational method for evaluating cytotoxicity in human tumor cell lines. While the target compound’s efficacy data are unspecified, compounds like 8b and 9 were likely screened using similar assays to derive IC₅₀ values .

Therapeutic vs. Non-Therapeutic Analogues: lists pesticidal acetamides (e.g., alachlor, pretilachlor) with structural similarities (e.g., chloro-substituted phenyl groups) but divergent applications. The target compound’s m-tolyl and dimethylphenyl groups likely preclude herbicidal activity, emphasizing its design for kinase inhibition .

Q & A

Basic: What are standard synthetic protocols for preparing thiadiazole-containing acetamide derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of thiosemicarbazides or oxadiazole intermediates. For example:

- Step 1: Condensation of aldehydes (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide in ethanol under reflux to form thiosemicarbazones .

- Step 2: Cyclization of intermediates using reagents like chloroacetyl chloride or sodium azide in solvents such as toluene/water mixtures. Reflux conditions (80–90°C, 4–7 hours) are critical for ring closure .

- Step 3: Purification via crystallization (ethanol or aqueous alcohol) or column chromatography. TLC with hexane:ethyl acetate (9:1) is used to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.